4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine
Overview
Description
“4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” is a chemical compound with the molecular formula C11H17N3O . It is also known by other names such as “4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” and "Piperidine, 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-" .
Synthesis Analysis
Oxadiazoles, which include the 1,2,4-oxadiazole in the compound , are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a 1,2,4-oxadiazole ring, which in turn is attached to a cyclopropyl group . The average mass of the molecule is 207.272 Da, and the monoisotopic mass is 207.137161 Da .
Physical and Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . Its SMILES string representation is C1(C2=NC(C3CC3)=NO2)CCNCC1.Cl
.
Scientific Research Applications
The 1,3,4-oxadiazole derivatives, including compounds like 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine, have garnered significant attention in medicinal chemistry due to their versatile pharmacological profiles. These compounds are recognized for their potent biological activities and have been extensively explored for their therapeutic potential across a wide range of diseases.
Therapeutic Potency and Applications
Research indicates that the 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle, exhibits a broad spectrum of bioactivities. The peculiar structural feature of this ring facilitates effective binding with various enzymes and receptors in biological systems, eliciting numerous weak interactions. This characteristic underpins the therapeutic value of 1,3,4-oxadiazole derivatives in treating diseases such as cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, histamine-related disorders, parasitic infections, obesity, viral infections, and more (Verma et al., 2019; Nayak & Poojary, 2019; Bala, Kamboj, & Kumar, 2010).
Metal-Ion Sensing and Synthetic Routes
1,3,4-Oxadiazoles are not only significant in pharmacology but also in material science and organic electronics. Their potential in metal-ion sensing, due to high photoluminescent quantum yield, excellent thermal and chemical stability, and presence of potential coordination sites, highlights their application in developing chemosensors. Various synthetic strategies have been elaborated to optimize the synthesis and application of these compounds (Sharma, Om, & Sharma, 2022).
Antiparasitic Agents Development
The heterocyclic oxadiazole rings, including 1,2,4- and 1,3,4-oxadiazoles, have been identified as crucial scaffolds in the design and synthesis of new drugs to treat parasitic infections. These compounds demonstrate the potential for creating effective antiparasitic agents, underlining the versatility and significance of the oxadiazole core in drug development (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).
Safety and Hazards
The compound “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” is classified under the GHS07 hazard class . It may cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Future Directions
Oxadiazoles, including the 1,2,4-oxadiazol in the compound , have shown potential for a wide range of applications . They have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . This suggests that “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” and similar compounds could have promising future applications in various fields.
Mechanism of Action
Target of Action
The primary target of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine is the M1 muscarinic receptor . This receptor plays a crucial role in mediating the effects of acetylcholine, a neurotransmitter, in the central and peripheral nervous system.
Mode of Action
This compound acts as a functionally selective M1 partial agonist . This means it can bind to the M1 receptor and partially activate it, while also exhibiting antagonist properties in M2 and M3 muscarinic receptor assays . This dual action allows the compound to modulate the activity of these receptors in a nuanced manner.
Properties
IUPAC Name |
3-cyclopropyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHECXJALZCUWMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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